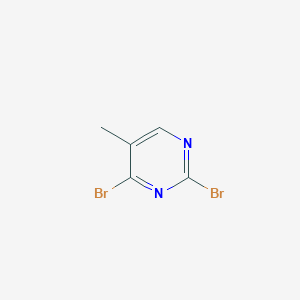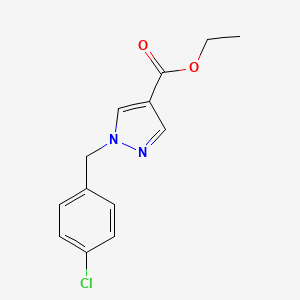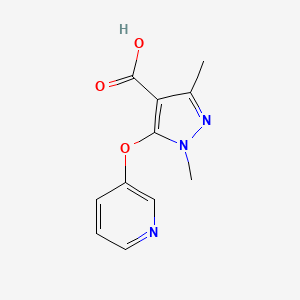![molecular formula C12H12N2O3S B1419890 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1189749-81-2](/img/structure/B1419890.png)
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
“2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” is a compound that falls under the category of thiazole derivatives . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The compound has a methoxybenzyl group attached to the nitrogen atom and a carboxylic acid group attached to the thiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids . These derivatives are useful intermediates in peptide synthesis . The Fmoc solid phase synthesis of amino acids is a common method used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” is characterized by the presence of a thiazole ring, a methoxybenzyl group, and a carboxylic acid group . The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Aplicaciones Científicas De Investigación
Anticancer Activity
2-Aminothiazole derivatives, including 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid , have shown promise in anticancer drug discovery. They are part of clinically applied anticancer drugs like dasatinib and alpelisib . These compounds exhibit potent inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .
Tubulin Polymerization Inhibition
Certain 2-aminothiazole analogs have been documented to inhibit tubulin polymerization, which is a critical process in cell division. For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine potently disrupts tubulin microtubule dynamics, similar to the action of colchicine . This mechanism is vital for developing new anticancer therapies that target cell mitosis.
Antimicrobial Properties
The thiazole ring system is known to possess antimicrobial properties. This includes activity against bacteria and fungi, which makes it a valuable addition to the arsenal of antibiotics, especially in an era of increasing antibiotic resistance .
Antiviral Effects
2-Aminothiazole derivatives have shown antiviral activities, which could be harnessed in the development of new antiviral drugs. This is particularly relevant for emerging viral infections where current treatments may be limited .
Anti-inflammatory Applications
The anti-inflammatory properties of 2-aminothiazole derivatives make them candidates for treating inflammatory diseases. They could potentially be used in the treatment of chronic inflammatory conditions such as arthritis .
Neuroprotective Potential
Compounds like 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid have been evaluated for their neuroprotective effects, particularly in the context of neurodegenerative diseases. For instance, related compounds have been studied for their ability to reduce Aβ formation in Alzheimer’s disease models .
Direcciones Futuras
The future directions for the study and application of “2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include investigating their potential as antitumor agents, given the observed activity of some 2-aminothiazole derivatives against various human cancerous cell lines .
Mecanismo De Acción
Target of action
The compound contains a thiazole ring, which is a core structure in many biologically active compounds. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical pathways
Without specific information about the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it might affect pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more .
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)6-13-12-14-10(7-18-12)11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOSOVSWYIJUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,8-Dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1419818.png)

![3-[4-(2-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1419820.png)

![2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1419826.png)

![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1419828.png)
![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)